molecular formula C11H13N3O4 B2989885 2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile CAS No. 945299-08-1

2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile

Cat. No.: B2989885
CAS No.: 945299-08-1
M. Wt: 251.242
InChI Key: XRJYKXAOYLJWDP-UHFFFAOYSA-N
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Description

The compound “2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile” is a chemical with the molecular formula C11H13N3O4 . It has an average mass of 251.239 Da and a monoisotopic mass of 251.090607 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound similar to “this compound”, known as “Aminoacetaldehyde dimethyl acetal”, include a melting point of -78°C, a boiling point of 135-139 °C/95 mmHg (lit.), and a density of 0.965 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

Nitrobenzonitriles, including derivatives similar to "2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile," are subjects of chemical synthesis and reactions aiming at creating various heterocyclic compounds. For instance, the synthesis of 2-aminobenzonitriles from 2-arylindoles through a nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage has been demonstrated, showcasing a method that features an inexpensive catalyst and scalability (Chen et al., 2018). Similarly, the preparation of 2-Fluoro-5-nitrobenzonitrile and its reactions with amines have been explored, providing insights into the reactivity and potential applications of such compounds (Wilshire, 1967).

Structural Analysis and Properties

The structural analysis of nitrobenzonitriles and their analogs provides valuable information about their chemical properties and potential applications. Research into compounds like 4-amino-δ2-1,2,4-oxadiazolines has contributed to understanding the reaction mechanisms and structural characteristics of these molecules (Andrianov et al., 1991). Additionally, the study of base pairs with 4-amino-3-nitrobenzonitrile compared with natural Watson-Crick pairs has implications for understanding DNA/RNA interactions and the design of antiviral prodrugs (Palafox et al., 2022).

Pharmacological Potential

Some nitrobenzonitriles exhibit pharmacological activities, such as targeting topoisomerase-I, suggesting their potential in developing antitumor agents. The study on nitro and amino substitution in certain derivatives highlights their significant topoisomerase-I targeting activity and cytotoxicity, underscoring the therapeutic potential of these compounds (Singh et al., 2003).

Properties

IUPAC Name

2-(2,2-dimethoxyethylamino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-17-11(18-2)7-13-10-4-3-9(14(15)16)5-8(10)6-12/h3-5,11,13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJYKXAOYLJWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=C(C=C(C=C1)[N+](=O)[O-])C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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